molecular formula C7H13N3O B13325259 7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine

7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine

Cat. No.: B13325259
M. Wt: 155.20 g/mol
InChI Key: IDXZPQPLXVSMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine: is a chemical compound with the molecular formula C7H13N3O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the cyclization process.

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Catalysts: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Substitution: Often carried out in polar solvents with the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Can produce reduced forms with fewer double bonds or additional hydrogen atoms.

    Substitution: Results in compounds with new functional groups replacing the original ones.

Scientific Research Applications

7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: A related spiro compound with similar structural features.

    2,7-diazaspiro[4.5]decan-1-one hydrochloride: Another spiro compound with a different ring structure.

    2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride: A compound with a similar diazaspiro framework but different substituents.

Uniqueness

7-Methyl-3-oxa-1,7-diazaspiro[44]non-1-en-2-amine is unique due to its specific combination of functional groups and spiro structure

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

7-methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine

InChI

InChI=1S/C7H13N3O/c1-10-3-2-7(4-10)5-11-6(8)9-7/h2-5H2,1H3,(H2,8,9)

InChI Key

IDXZPQPLXVSMDA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)COC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.